molecular formula C15H7Cl2F2N B1428682 (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile CAS No. 1219086-87-9

(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile

Cat. No.: B1428682
CAS No.: 1219086-87-9
M. Wt: 310.1 g/mol
InChI Key: DISXSBPTEJLPGY-UXBLZVDNSA-N
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Description

(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile is an organic compound that belongs to the class of nitriles. This compound features a propenenitrile backbone with chlorinated and fluorinated phenyl groups attached. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-2-fluorobenzaldehyde and 4-chloro-2-fluorobenzaldehyde.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl rings, where nucleophiles such as hydroxide ions or amines replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceutical Research: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-Chlorophenyl)-2-(4-chlorophenyl)-2-propenenitrile
  • (Z)-3-(2-Fluorophenyl)-2-(4-fluorophenyl)-2-propenenitrile

Uniqueness

  • Halogenation Pattern : The specific pattern of chlorination and fluorination on the phenyl rings distinguishes it from other similar compounds.
  • Chemical Properties : Unique reactivity due to the presence of both chlorine and fluorine atoms.

This outline provides a comprehensive overview of (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-3-(3-chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F2N/c16-11-4-5-12(14(18)7-11)10(8-20)6-9-2-1-3-13(17)15(9)19/h1-7H/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISXSBPTEJLPGY-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=C(C#N)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)/C=C(\C#N)/C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134221
Record name (alphaZ)-4-Chloro-alpha-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219086-87-9
Record name (αZ)-4-Chloro-α-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219086-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-3-(3-Chloro-2-fluoro-phenyl)-2-(4-chloro-2-fluoro-phenyl)-acrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219086879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (alphaZ)-4-Chloro-alpha-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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